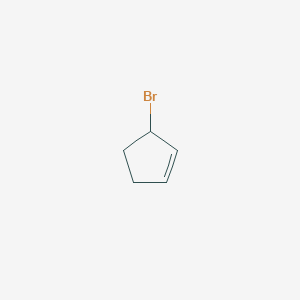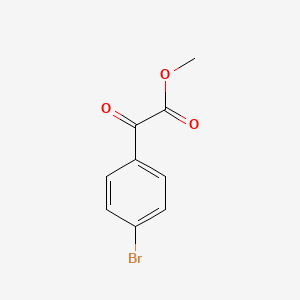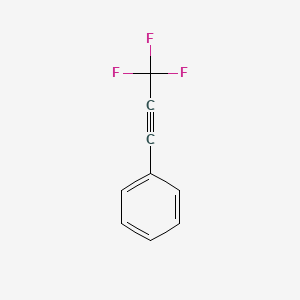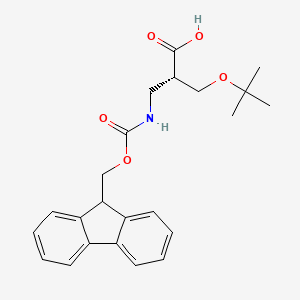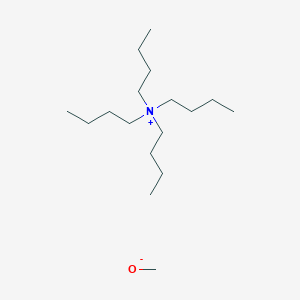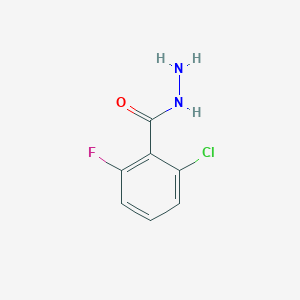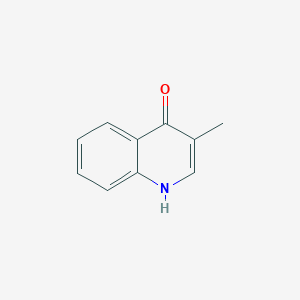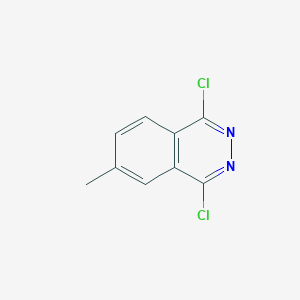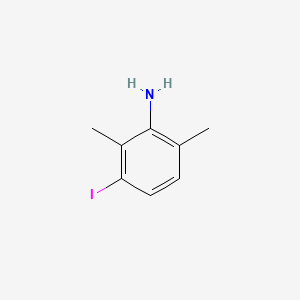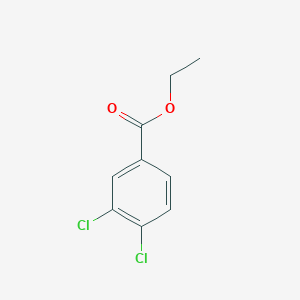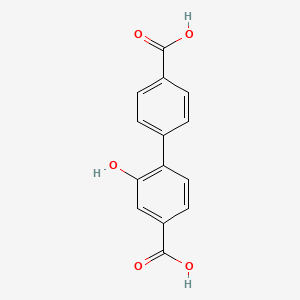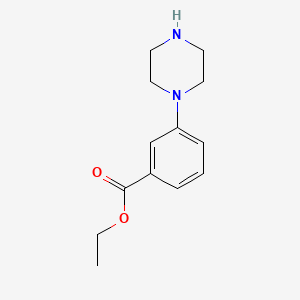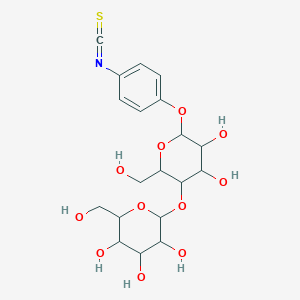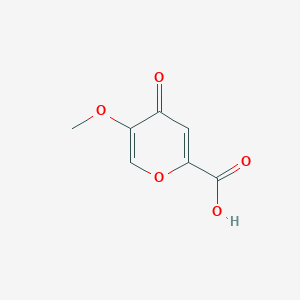
5-甲氧基-4-氧代-4H-吡喃-2-羧酸
描述
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with the molecular formula C7H6O5 . It has a molecular weight of 170.12 and is typically found in the form of a powder .
Molecular Structure Analysis
The InChI code for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is 1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure. The compound has a monoisotopic mass of 170.021530 Da .Physical And Chemical Properties Analysis
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a powder at room temperature . It has a melting point range of 277-280 degrees Celsius .科学研究应用
合成和结构研究
- 吡喃衍生物的合成:该化合物参与了各种吡喃衍生物的合成,展示了它在有机化学中的实用性。例如,合成5,6-二氢-6-[芳基]-4-{2-[芳基]-乙烯基}-2-氧代-2H-吡喃-3-羧酸的过程展示了该化合物在产生结构多样的吡喃中的作用(Valla, Giraud, & Ginderow, 1994)。
药用应用
- 抗过敏活性:从化合物如5-甲氧基-4-氧代-4H-吡喃-2-羧酸合成的吡喃衍生物显示出在抗过敏活性方面的有希望的结果。它们在大鼠的变态反应PCA试验中表现出显著的功效,暗示了在过敏治疗中的潜在治疗应用(Nohara et al., 1985)。
化疗协同作用
- 化疗中的协同效应:当该化合物与异噁唑和异噻唑基团结合时,与Temobel,一种用于脑肿瘤化疗的一线抗肿瘤药物,显示出协同效应。这表明了它作为癌症治疗中的辅助剂的潜力(Kletskov et al., 2018)。
化学合成和构象分析
- 复杂吡喃的合成:该化合物在合成更复杂的吡喃,如3-羟基-4H-吡喃-4-酮衍生物方面起着关键作用,展示了它在有机合成中的多功能性(Takao, Endo, & Horie, 1992)。
- 同源寡聚体的构象分析:从化合物如5-甲氧基-4-氧代-4H-吡喃-2-羧酸中衍生的吡喃糖氨基酸被用于环状同源寡聚体的构象研究。这有助于理解医药化学中环状化合物的结构动态(Feher‐Voelger等,2014)。
缓蚀研究
- 缓蚀:从5-甲氧基-4-氧代-4H-吡喃-2-羧酸合成的吡喃衍生物已被研究其在酸性环境中对低碳钢的缓蚀性能。这表明了它们在材料科学和工程中的潜在应用(Saranya et al., 2020)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
5-methoxy-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYVBCIIMRLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475397 | |
| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
1199-60-6 | |
| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

